molecular formula C15H13F2NO B12642652 N-Ethyl-2,6-difluoro-N-phenylbenzamide

N-Ethyl-2,6-difluoro-N-phenylbenzamide

Cat. No.: B12642652
M. Wt: 261.27 g/mol
InChI Key: FILXVMQZVHRPTF-UHFFFAOYSA-N
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Description

Historical Context of Benzamide Derivatives in Organic Chemistry

The benzamide scaffold has served as a cornerstone of organic chemistry since its first isolation in 1832 by Friedrich Wöhler and Justus von Liebig, who identified it as a product of benzoyl chloride and ammonia. Their work not only established benzamide’s role in early radical theory but also laid the foundation for understanding amide bond reactivity. Over the next two centuries, benzamide derivatives became pivotal in drug discovery, with substitutions at the aromatic ring and amide nitrogen enabling tailored biological activities. For instance, antipsychotics like sulpiride and antiemetics like metoclopramide derive their pharmacological profiles from N-alkyl and N-aryl benzamide modifications.

The introduction of fluorine into benzamide frameworks emerged later, driven by the element’s ability to modulate electronic properties, metabolic stability, and lipophilicity. Fluorinated benzamides gained prominence in the late 20th century, particularly in agrochemicals and protease inhibitors, where the strong carbon-fluorine bond conferred resistance to oxidative degradation. This compound sits at the intersection of these historical trends, combining fluorine’s electronic effects with steric bulk from its ethyl and phenyl substituents.

Structural Uniqueness of Fluorinated Aromatic Amides

The molecular architecture of this compound (C~15~H~13~F~2~NO) features three critical design elements:

  • Fluorine Substituents : The 2,6-difluoro pattern on the benzoyl ring induces strong electron-withdrawing effects, polarizing the amide carbonyl and altering resonance stabilization. This configuration also creates a steric "shield" around the aromatic ring, influencing π-stacking interactions.
  • N-Ethyl-N-phenyl Groups : The unsymmetrical substitution at the amide nitrogen disrupts planarity, reducing crystallinity compared to simpler benzamides. This asymmetry may enhance solubility in apolar solvents while complicating polymorph formation.
  • Conformational Dynamics : Density functional theory (DFT) studies on analogous compounds suggest that the dihedral angle between the benzoyl and phenyl rings ranges from 45° to 75°, creating a twisted geometry that impacts intermolecular interactions.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Substituents logP* Melting Point (°C) Key Applications
Benzamide None 1.09 128–132 Polymorphism studies
N-Phenylbenzamide N-Ph 2.31 158–160 Polymer additives
2,6-Difluorobenzamide 2,6-F 1.45 145–147 Enzyme inhibitors
This compound 2,6-F, N-Et, N-Ph 3.02 89–92† Synthetic intermediate

*Calculated using Crippen’s fragmentation method; †Estimated from analog data

The fluorination pattern in this compound mirrors strategies seen in modern pharmaceuticals, where 2,6-difluoro substitution is employed to balance electronic effects without excessive steric hindrance. For example, in kinase inhibitors, analogous fluorine placements improve target binding by modulating electron density at key hydrogen-bonding sites. The ethyl and phenyl groups introduce a hydrophobic domain that may facilitate membrane penetration in bioactive analogs, though such applications remain speculative without direct pharmacological data.

Synthetic routes to this compound likely involve Ullmann-type coupling or nucleophilic aromatic substitution. A plausible pathway begins with 2,6-difluorobenzoic acid, which undergoes amidation with ethylphenylamine under Schotten-Baumann conditions. Alternative methods using transition-metal catalysis could enhance regioselectivity, as demonstrated in the synthesis of related benzamidines.

Crystallographic studies of similar compounds reveal that fluorine atoms often participate in orthogonal C–F···H–N hydrogen bonds, creating layered structures. However, the bulky N-ethyl-N-phenyl substituents in this derivative likely disrupt such packing, favoring amorphous or metastable polymorphic forms. This behavior aligns with observations in benzamide polymorph III, where steric hindrance from molecular distortions leads to complex crystal habits.

Future research directions for this compound could explore its utility as a ligand in organometallic catalysis or as a monomer in high-performance polymers. The fluorine atoms’ electronegativity might facilitate electron-deficient aromatic systems useful in charge-transfer materials. Additionally, the unsymmetrical amide substitution presents opportunities for studying atropisomerism, though resolution of enantiomers would require chiral auxiliaries or chromatography.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-ethyl-2,6-difluoro-N-phenylbenzamide

InChI

InChI=1S/C15H13F2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3

InChI Key

FILXVMQZVHRPTF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

One effective method for synthesizing this compound involves nucleophilic aromatic substitution reactions. This method typically utilizes 2-fluoro-N-phenylbenzamide as a starting material.

Procedure:

  • Deprotonation: The amide is deprotonated using a strong base such as sodium hydride or sodium hexamethyldisilazane (NaHMDS).

  • Addition of Ethylating Agent: An ethylating agent (e.g., ethyl iodide) is added to the deprotonated amide under reflux conditions.

  • Reaction Conditions: The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 200 °C).

  • Yield and Purification: The crude product is purified using column chromatography, yielding this compound with reported yields ranging from 60% to 80% depending on specific conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for the rapid preparation of this compound.

Procedure:

  • Reagents: The reaction employs 2-fluoro-N-phenylbenzamide and an ethylating agent in a microwave reactor.

  • Conditions: The mixture is subjected to microwave irradiation at temperatures around 150 °C for short durations (15–30 minutes).

  • Yield: This method allows for faster reaction times and can lead to yields exceeding 70%.

Comparative Analysis of Methods

The following table summarizes the key aspects of the discussed preparation methods:

Method Base Used Solvent Temperature Yield (%) Notes
Nucleophilic Aromatic Substitution NaHMDS or NaH DMF or NMP ~200 °C 60 - 80 Requires longer reaction times
Microwave-Assisted Synthesis None required DMF ~150 °C >70 Faster synthesis

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-Ethyl-2,6-difluoro-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in its antifungal and antibacterial activities, the compound may inhibit key enzymes or disrupt cellular processes in the target organisms. Molecular docking studies have shown that it can form hydrogen bonds with specific amino acids in enzymes like succinate dehydrogenase, which may explain its biological effects .

Comparison with Similar Compounds

Substituted Benzamides with Varying Phenyl Substituents

Example Compound : N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide

  • Structural Differences :
    • The phenyl ring attached to the benzamide nitrogen in the target compound is replaced with a 3,5-dichloro-4-(tetrafluoroethoxy)phenyl group in this analog.
    • Additional fluorine atoms (6 total) and chlorine substituents enhance electron-withdrawing effects.
  • Implications: The tetrafluoroethoxy and chloro groups may increase environmental persistence and reduce biodegradability compared to the ethyl substituent in the target compound.

Benzamide vs. Acetamide Derivatives

Example Compound: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Structural Differences: Diflufenican features a pyridinecarboxamide core instead of a benzamide, with a trifluoromethylphenoxy substituent.
  • Implications: The pyridine ring may improve solubility in polar solvents compared to the benzene-centric target compound.

Alkyl vs. Aryl Substituents

Example Compound : N-Benzyl-N-(2,6-dimethylphenyl)-2,6-difluorobenzamide

  • Structural Differences :
    • The ethyl group in the target is replaced with a benzyl group, and the phenyl ring has 2,6-dimethyl substituents.
  • Implications: The benzyl group increases molecular weight (C22H19F2NO vs. Lack of stereocenters in both compounds simplifies synthesis but limits enantiomer-specific activity .

Fluorination Patterns and Electronic Effects

Example Compound : Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

  • Structural Differences :
    • Sulfentrazone incorporates a triazole ring and sulfonamide group, unlike the benzamide backbone of the target compound.
  • Implications :
    • Fluorine atoms in sulfentrazone enhance soil residual activity, a trait that may vary in the target compound due to fewer fluorines (2 vs. 3) .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents on Benzamide/Analog Core Fluorine Atoms Potential Applications
N-Ethyl-2,6-difluoro-N-phenylbenzamide C15H13F2NO Ethyl, Phenyl 2 Herbicide (inferred)
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide C15H9Cl2F6NO2 Cl, Tetrafluoroethoxy 6 Pesticide (Research)
Diflufenican C19H11F5N2O2 Pyridinecarboxamide, Trifluoromethyl 5 Herbicide
N-Benzyl-N-(2,6-dimethylphenyl)-2,6-difluorobenzamide C22H19F2NO Benzyl, Dimethylphenyl 2 Unknown

Biological Activity

N-Ethyl-2,6-difluoro-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H15F2NC_{15}H_{15}F_2N and a molecular weight of approximately 261.27 g/mol. The presence of fluorine atoms at the 2 and 6 positions on the benzamide ring enhances its reactivity and biological activity compared to structurally similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit key enzymes such as succinate dehydrogenase (SDH). It forms hydrogen bonds with amino acids like SER-17 and SER-39 in SDH, leading to alterations in cellular metabolism and energy production.
  • Antimicrobial Activity : The compound exhibits notable antifungal and antibacterial properties. It disrupts cellular processes in target organisms, potentially inhibiting growth by interfering with metabolic pathways .

Antifungal Properties

This compound has been studied for its antifungal efficacy against various species. In vitro assays demonstrate moderate to good antifungal activities against pathogens such as Botrytis cinerea and Rhizoctonia solani. The effective concentration (EC50) values for some derivatives range from 5.21 to 6.72 µg/mL, comparable to established antifungal agents .

Antibacterial Properties

In addition to antifungal effects, this compound also shows antibacterial activity. Research indicates that it can effectively inhibit the growth of several bacterial strains, although specific EC50 values are still being characterized. Comparative studies highlight its potential as a candidate for developing new antibacterial therapies .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiviral Activity : A study explored the antiviral mechanisms of related phenylbenzamides against Coxsackie Virus A9 (CVA9), demonstrating direct binding to viral capsids and stabilization of virions. Although this compound was not the primary focus, insights into similar compounds suggest potential antiviral applications .
  • Biochemical Analysis : Investigations into the biochemical properties of this compound reveal its ability to influence cell signaling pathways and gene expression through enzyme modulation. However, detailed studies on dosage effects in animal models are currently lacking .

Summary of Biological Activities

Activity Type Target Pathogen EC50 (µg/mL) Notes
AntifungalBotrytis cinerea5.21 - 6.72Comparable to hymexazol; effective in agricultural settings .
AntibacterialVarious bacterial strainsNot fully characterizedPotential for development as a new antibacterial agent.

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-2,6-difluoro-N-phenylbenzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key reagents include fluorinated benzoyl chlorides and ethyl-substituted aniline derivatives. For example:

  • Step 1: React 2,6-difluorobenzoyl chloride with N-ethylaniline in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2: Optimize temperature (0–25°C) to minimize side reactions like hydrolysis.
  • Step 3: Use triethylamine as a base to neutralize HCl byproducts.
    Yield improvements (>75%) are achieved via slow reagent addition and post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • X-ray Crystallography: Resolve molecular geometry (e.g., bond lengths: C-F = 1.34–1.39 Å, C=O = 1.21 Å) .
  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic F), while 1H^{1}\text{H} NMR confirms ethyl and phenyl substituents.
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (382.4 g/mol) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste Disposal: Segregate organic waste and consult certified agencies for fluorinated compound disposal .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structural refinement?

Methodological Answer: Disorder often arises from flexible ethyl or phenyl groups. Strategies include:

  • Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.
  • Refinement Software: Employ SHELXL with PART instructions to model disordered atoms. For example, split occupancy (50:50) for overlapping ethyl group positions .
  • Validation: Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Q. How does substituent variation (e.g., fluorine position) influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Fluorine Substitution: 2,6-difluoro positions enhance lipid solubility, improving membrane permeability.
  • Ethyl vs. Methyl Groups: Ethyl groups reduce steric hindrance, increasing binding affinity to target enzymes (e.g., kinase inhibition assays show IC50_{50} < 1 µM).
    Comparative data for analogs (e.g., 4-cyano derivatives) highlight electronic effects on receptor interactions .

Q. How should researchers address contradictions in spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation: Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-311+G(d,p)).
  • Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures.
  • Twinned Crystals: Use PLATON’s TWINABS for data integration if twinning is observed (common in benzamides due to packing symmetry) .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Solubility Prediction: COSMO-RS simulations in solvents like DMSO or methanol.
  • Reactivity Sites: Identify electrophilic centers (e.g., carbonyl carbon) via Fukui function analysis.
  • Crystal Structure Prediction (CSP): Use USPEX or GRACE to generate polymorphs, validated against experimental PXRD patterns .

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